molecular formula C4H4OS B101167 Thiophen-2-ol CAS No. 17236-58-7

Thiophen-2-ol

Cat. No.: B101167
CAS No.: 17236-58-7
M. Wt: 100.14 g/mol
InChI Key: WZMPOCLULGAHJR-UHFFFAOYSA-N
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Description

Thiophen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H4OS and its molecular weight is 100.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolytic Degradation of Thiophene

  • Application : Ionizing radiation is used for the degradation of thiophene, a refractory organic pollutant in coal chemical wastewater. Thiophen-2-ol is identified as a degradation intermediate in this process. The study explores the impact of absorbed dose, initial concentration, and pH on thiophene degradation, revealing its complete degradation under specific conditions. This research suggests ionizing radiation as an effective technology for thiophene degradation in environmental applications (He, Wang, & Wang, 2021).

Thiophene-Based Organic Semiconductors

  • Application : Thiophene-based π-conjugated organic small molecules and polymers are significant in material chemistry, particularly as organic semiconductors. They are used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) owing to their diverse properties, despite their simple and similar molecular structures (Turkoglu, Cinar, & Ozturk, 2017).

Naturally Occurring Thiophenes

  • Application : Naturally occurring thiophenes, derived from plants in the Asteraceae family, have a range of biological properties like antimicrobial, antiviral, and anticancer activities. These compounds are used in various research areas, indicating their therapeutic and biological significance (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

Therapeutic Importance of Synthetic Thiophene

  • Application : Synthetic thiophene and its derivatives display a wide range of therapeutic properties and applications in medicinal chemistry. They are effective in treating various diseases and disorders, including anti-inflammatory, anti-psychotic, and anti-cancer applications. This highlights their importance in drug development and pharmaceutical research (Shah & Verma, 2018).

Microbial Metabolism of Thiophen-2-carboxylate

  • Application : Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source reveals insights into microbial metabolism. This study contributes to understanding the biodegradation pathways and potential environmental applications of thiophene compounds (Cripps, 1973).

Linear and Nonlinear Optical Properties of Thiophene

  • Application : Thiophene-based compounds exhibit significant linear and nonlinear optical properties, making them suitable for applications in nonlinear optics. Their strong absorption in the UV-visible region and high quantum efficiencies make them ideal for a variety of optoelectronic applications (Vivas et al., 2011).

Versatile Use in Materials Science

  • Application : Thiophene-based materials are extensively used in electronic and optoelectronic devices and for selective detection of biopolymers. Their semiconductor and fluorescent properties have led to diverse applications in material science (Barbarella, Melucci, & Sotgiu, 2005).

Safety and Hazards

While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.

Biochemical Analysis

Biochemical Properties

Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

thiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPOCLULGAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447920
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-58-7
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Duloxetine is acid labile, and acid hydrolysis of its ether linkage results in a thienyl alcohol and 1-naphthol. 50% of a dosage is hydrolyzed to 1-naphthol within one hour at a pH of 1.0, which is achieved under fasting conditions. At a pH of 2.0, 10% of the dosage degrades to 1-Naphthol in one hour and at a pH of 4.0, 10% degradation would take up to 63 hours. The reaction scheme showing the conversion of duloxetine to 1-naphthol and its thienyl derivative is shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.